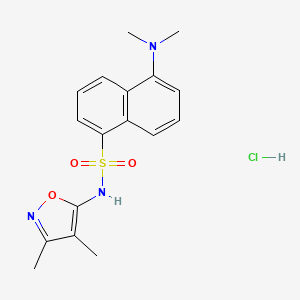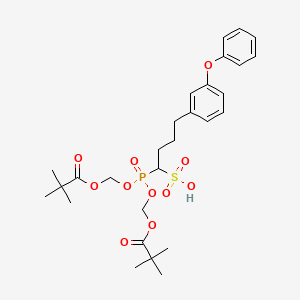![molecular formula C24H24Cl2N6O4 B606281 5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one CAS No. 1492631-88-5](/img/structure/B606281.png)
5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-986034 is a chemical compound with the molecular formula C24H24Cl2N6O4 and a molecular weight of 531.39 g/mol . It is a GPR119 agonist, which means it activates the GPR119 receptor, a protein involved in glucose metabolism and insulin secretion . This compound is primarily used for research purposes and is available in a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .
Vorbereitungsmethoden
The synthesis of BMS-986034 involves multiple steps, including the formation of various intermediates. The synthetic route typically starts with the preparation of the pyridine and pyrimidine rings, followed by their functionalization and coupling . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations . Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the final product .
Analyse Chemischer Reaktionen
BMS-986034 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
BMS-986034 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of GPR119 agonists.
Biology: It is used in cell-based assays to investigate the role of GPR119 in glucose metabolism and insulin secretion.
Medicine: It is studied for its potential therapeutic effects in treating metabolic disorders like diabetes.
Industry: It is used in the development of new drugs targeting the GPR119 receptor.
Wirkmechanismus
BMS-986034 exerts its effects by binding to and activating the GPR119 receptor. This activation triggers a cascade of intracellular signaling pathways that ultimately lead to the secretion of insulin and the regulation of glucose levels in the blood . The molecular targets involved in this process include various proteins and enzymes that are part of the GPR119 signaling pathway .
Vergleich Mit ähnlichen Verbindungen
BMS-986034 is unique compared to other GPR119 agonists due to its specific chemical structure and high purity. Similar compounds include:
AR231453: Another GPR119 agonist with a different chemical structure.
MBX-2982: A GPR119 agonist studied for its potential in treating type 2 diabetes.
GSK1292263: A GPR119 agonist with a distinct mechanism of action.
These compounds share the common feature of targeting the GPR119 receptor but differ in their chemical structures, potencies, and specific applications .
Eigenschaften
CAS-Nummer |
1492631-88-5 |
|---|---|
Molekularformel |
C24H24Cl2N6O4 |
Molekulargewicht |
531.39 |
IUPAC-Name |
5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one |
InChI |
InChI=1S/C24H24Cl2N6O4/c1-14-18(31-9-6-19(33)23(31)35)2-3-21(29-14)32-13-17(26)20(10-22(32)34)36-16-4-7-30(8-5-16)24-27-11-15(25)12-28-24/h2-3,10-13,16,19,33H,4-9H2,1H3/t19-/m1/s1 |
InChI-Schlüssel |
ZDNJKGWFPVYMHU-LJQANCHMSA-N |
SMILES |
CC1=C(C=CC(=N1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)N5CCC(C5=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-986034; BMS 986034; BMS986034; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


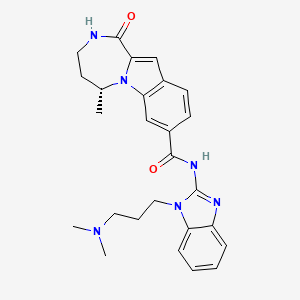



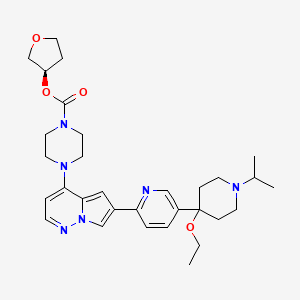
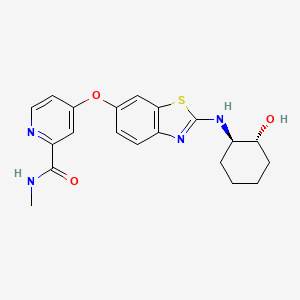

![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

